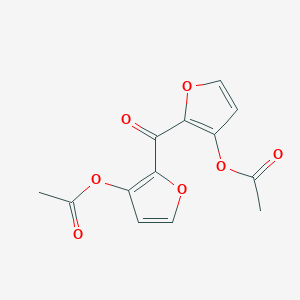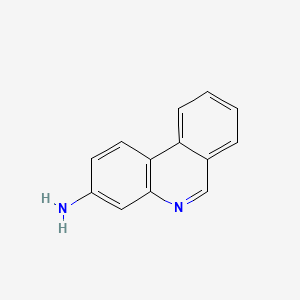
3-Phenanthridinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenanthridinamine is a nitrogen-containing heterocyclic compound with the molecular formula C13H10N2. It is a derivative of phenanthridine, which is known for its role as a DNA-binding fluorescent dye through intercalation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenanthridinamine typically involves the cyclization of appropriate precursors. One common method is the Pictet-Hubert reaction, where the 2-aminobiphenyl-formaldehyde adduct reacts with zinc chloride at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The choice of reagents and solvents, as well as reaction conditions such as temperature and pressure, are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Phenanthridinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthridinone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom, to form various substituted phenanthridinamine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include phenanthridinone derivatives, substituted phenanthridinamine compounds, and various amine derivatives.
Wissenschaftliche Forschungsanwendungen
3-Phenanthridinamine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Phenanthridinamine primarily involves its ability to intercalate with DNA. This intercalation disrupts the normal function of DNA, leading to various biological effects. The compound targets the DNA double helix, inserting itself between base pairs, which can inhibit DNA replication and transcription .
Vergleich Mit ähnlichen Verbindungen
Phenanthridine: An isomer of 3-Phenanthridinamine, known for its use in DNA-binding dyes.
Acridine: Another nitrogen-containing heterocyclic compound with similar DNA-binding properties.
Quinoline: A heterocyclic aromatic organic compound with applications in medicine and chemistry.
Uniqueness: this compound is unique due to its specific structure, which allows for efficient DNA intercalation. This property makes it particularly valuable in biological and medical research, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
67240-28-2 |
|---|---|
Molekularformel |
C13H10N2 |
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
phenanthridin-3-amine |
InChI |
InChI=1S/C13H10N2/c14-10-5-6-12-11-4-2-1-3-9(11)8-15-13(12)7-10/h1-8H,14H2 |
InChI-Schlüssel |
APQODMSXQCBFHE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C3=C(C=C(C=C3)N)N=CC2=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


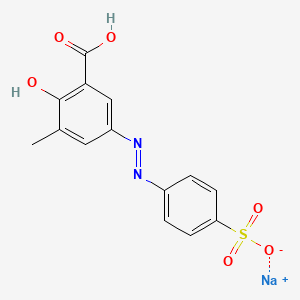
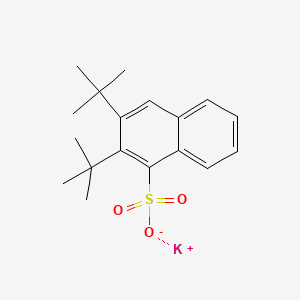
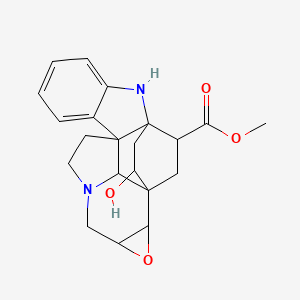
![2-[2-(heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl]ethyl oleate mono(hydroxyacetate)](/img/structure/B13775117.png)

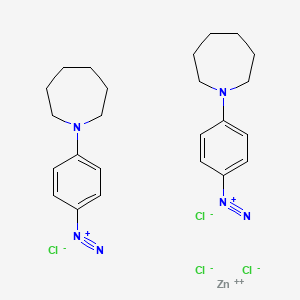
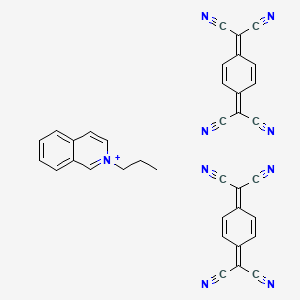
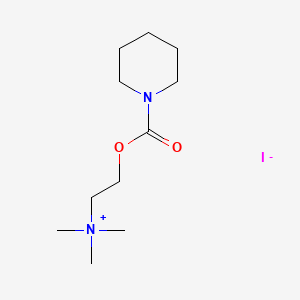

![1-[(2S,3R,4R,5S)-2-(azidomethyl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13775140.png)
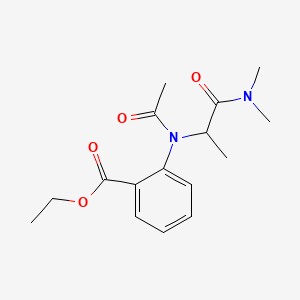
![2-[3,5-bis(2-aminophenyl)phenyl]aniline](/img/structure/B13775164.png)

